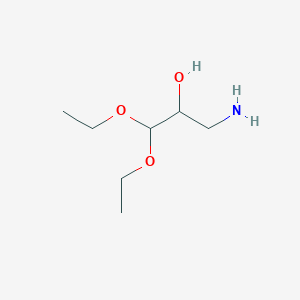
3-Amino-1,1-diethoxypropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1,1-diethoxypropan-2-ol is an organic compound with the molecular formula C7H17NO3. It is a derivative of propanol, featuring an amino group and two ethoxy groups attached to the carbon chain. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
The synthesis of 3-Amino-1,1-diethoxypropan-2-ol typically involves the reaction of 3-amino-2-propanol with diethyl ether under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Amino-1,1-diethoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
3-Amino-1,1-diethoxypropan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is employed in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 3-Amino-1,1-diethoxypropan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. These interactions can modulate biochemical pathways, resulting in therapeutic effects or changes in cellular processes .
Comparison with Similar Compounds
3-Amino-1,1-diethoxypropan-2-ol can be compared with similar compounds such as:
3-Aminopropan-1-ol: This compound has a similar structure but lacks the ethoxy groups, making it less versatile in certain chemical reactions.
3,3-Diethoxy-1-propanol: This compound has two ethoxy groups but lacks the amino group, limiting its applications in biological studies.
2-Amino-1-propanol: This compound has an amino group but only one hydroxyl group, making it less reactive in certain synthetic applications
This compound stands out due to its unique combination of functional groups, which provides a balance of reactivity and stability, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
3-amino-1,1-diethoxypropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO3/c1-3-10-7(11-4-2)6(9)5-8/h6-7,9H,3-5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQBTZBCJQFXKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(CN)O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

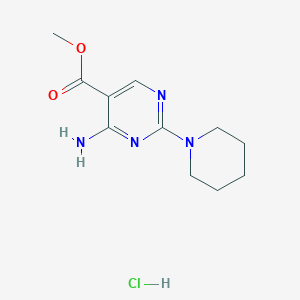

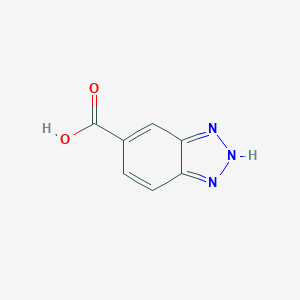
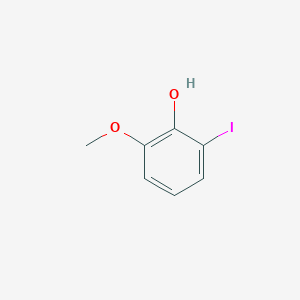


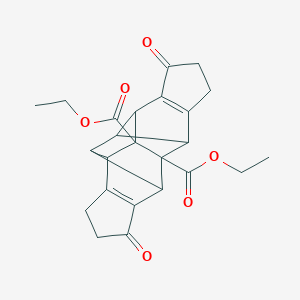


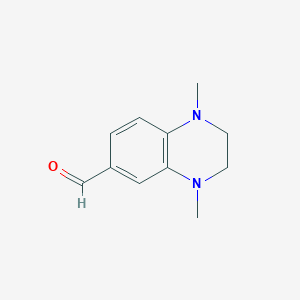
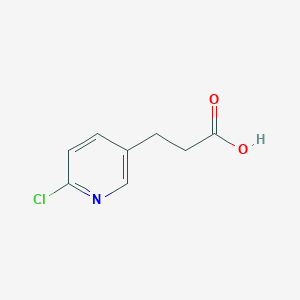
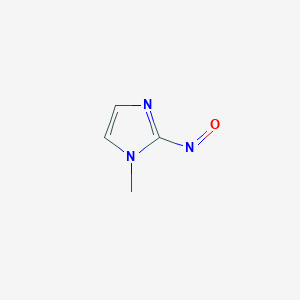
![2-[(6-Methoxy-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid](/img/structure/B56499.png)
